molecular formula C19H16ClN3OS B2853887 4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-94-1

4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2853887
CAS No.: 396719-94-1
M. Wt: 369.87
InChI Key: GIAWGYOBKADFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anti-inflammatory and analgesic agents. This synthetic benzamide derivative incorporates a thienopyrazole scaffold, a privileged structure in drug discovery known to confer a wide range of biological activities . The molecular framework of this compound is characterized by its specific substitution pattern, which is strategically designed to optimize interactions with biological targets. The presence of the 4-chlorobenzamide moiety is a key feature, as similar benzamide derivatives have been reported to act as promising anti-inflammatory agents by functioning as cyclooxygenase (COX) inhibitors . The amide linker in its structure is crucial, as it is known to improve hydrogen bond formation with enzyme active sites, potentially increasing the compound's potency and selectivity . Furthermore, the incorporation of the pyrazole heterocycle places this compound within a class of biomolecules extensively investigated for their therapeutic potential. Pyrazole-containing compounds are recognized as important scaffolds for designing selective COX-2 inhibitors and anticancer agents . This structural motif is found in several clinically used non-steroidal anti-inflammatory drugs (NSAIDs), underscoring its established pharmacological relevance . Researchers exploring structure-activity relationships (SAR) in the pursuit of new therapeutic agents with enhanced efficacy and improved safety profiles will find this compound valuable. Its design aligns with contemporary strategies aimed at developing agents with better gastric tolerability and reduced side effects compared to traditional non-selective NSAIDs . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle all compounds with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-2-8-15(9-3-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAWGYOBKADFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thienopyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C20H19ClN4S
  • Molecular Weight: 396.91 g/mol
  • CAS Number: 899944-58-2

The structure features a thienopyrazole core linked to a benzamide moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate several key pathways involved in cancer cell proliferation and inflammation:

  • Inhibition of Kinases : The compound has shown promising results as an inhibitor of various kinases involved in cancer progression. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value indicating potent activity against cancer cell lines .
  • Induction of Apoptosis : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. The compound's ability to trigger cell death was evidenced by significant increases in markers associated with apoptosis in treated cells .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thereby potentially reducing tumor-associated inflammation .

Efficacy Studies

Recent research has highlighted the efficacy of this compound across various cancer cell lines:

Cell Line IC50 (µM) Effect
A54926Significant growth inhibition
HeLa14.31Induction of apoptosis
MCF-78.55Cytotoxic effects observed

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Lung Cancer Cells : A study involving A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers compared to control groups .
  • Breast Cancer Models : In MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity at low concentrations (IC50 = 8.55 µM), suggesting its potential as an effective treatment option for hormone-sensitive breast cancers .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutics, revealing enhanced efficacy in reducing tumor growth in xenograft models .

Comparison with Similar Compounds

Table 2. Structural Comparison of Key Features

Feature Target Compound 4-Bromo Analog
Benzamide Substituent 4-chloro 4-bromo
Thienopyrazole Substituent 2-(p-tolyl) 2-(p-tolyl)
Ring Oxidation State Non-oxidized (4,6-dihydro) 5-oxo
CAS Number Not provided 958587-45-6

Q & A

Q. Notes

  • Advanced questions emphasize hypothesis-driven experimental design and computational integration, aligning with ICReDD’s reaction optimization frameworks ().
  • Structural and synthetic insights are derived from peer-reviewed studies ().

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